molecular formula C5H7F5O B1617797 1,1,1,2,2-Pentafluoropentan-3-ol CAS No. 378-71-2

1,1,1,2,2-Pentafluoropentan-3-ol

Cat. No.: B1617797
CAS No.: 378-71-2
M. Wt: 178.1 g/mol
InChI Key: FWPGXSVOFOMNJC-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentafluoropentan-3-ol is a fluorinated alcohol with the molecular formula C₅H₇F₅O. It is characterized by the presence of five fluorine atoms attached to a pentane backbone, with a hydroxyl group at the third carbon position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

1,1,1,2,2-Pentafluoropentan-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1,2,2-pentafluoropropane with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. Another method includes the reaction of pentafluoropropane with ethylene oxide under acidic conditions, followed by hydrolysis to yield the desired alcohol .

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

1,1,1,2,2-Pentafluoropentan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups such as halides or amines using reagents like thionyl chloride or amines under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alkanes.

Scientific Research Applications

1,1,1,2,2-Pentafluoropentan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,2,2-pentafluoropentan-3-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,1,1,2,2-Pentafluoropentan-3-ol can be compared with other fluorinated alcohols such as 1,1,1-trifluoro-2-phenyl-3-buten-2-ol and 1,1,1,2,2-pentafluoropropane. While these compounds share some similarities in their fluorinated structures, this compound is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group at the third carbon position. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications .

Similar Compounds

  • 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
  • 1,1,1,2,2-Pentafluoropropane

Properties

IUPAC Name

1,1,1,2,2-pentafluoropentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5O/c1-2-3(11)4(6,7)5(8,9)10/h3,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPGXSVOFOMNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-71-2
Record name NSC3636
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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